N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a variety of functional groups, including a chloro-methoxyphenyl group, a hexahydrobenzothieno pyrimidine core, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the hexahydrobenzothieno pyrimidine core, followed by the introduction of the prop-2-en-1-yl group, and finally the attachment of the chloro-methoxyphenyl and sulfanylacetamide groups. Each step requires specific reagents, catalysts, and conditions, such as controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfanyl group or the prop-2-en-1-yl group.
Reduction: Reduction reactions could target the oxo group or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products of these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothieno pyrimidine derivatives, such as:
- “N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide”
- “this compound”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22ClN3O3S2 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-3-10-26-21(28)19-14-6-4-5-7-17(14)31-20(19)25-22(26)30-12-18(27)24-13-8-9-16(29-2)15(23)11-13/h3,8-9,11H,1,4-7,10,12H2,2H3,(H,24,27) |
InChI Key |
BJWKNAYSPKGFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)Cl |
Origin of Product |
United States |
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